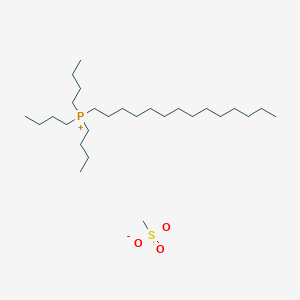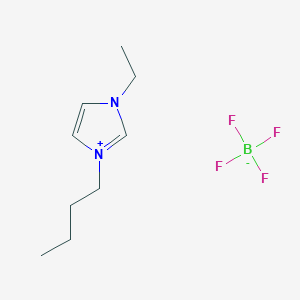
1-butyl-3-ethylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-ethylimidazolium tetrafluoroborate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids particularly useful in various industrial and scientific applications. This compound is composed of a 1-butyl-3-ethylimidazolium cation and a tetrafluoroborate anion.
Mechanism of Action
Target of Action
1-Butyl-3-ethylimidazolium tetrafluoroborate, also known as [BMIM]BF4, is an ionic liquid . It is often used as an extractant for the removal of dibenzothiophene (dbs) from liquid fuels via extractive desulfurization .
Mode of Action
It is believed that the cationic part of the molecule interacts with the anionic part of the molecule, forming ion pairs. This interaction may facilitate the extraction of DBS from liquid fuels .
Biochemical Pathways
It is known that this compound can be used as a solvent for the synthesis of zinc sulfide (zns) nanoparticles in the absence of stabilizing agents or capping agents .
Pharmacokinetics
As an ionic liquid, it is expected to have low volatility and high stability .
Result of Action
It has been observed that this compound can cause apparent effects on chlorosis and inhibition of photosynthetic capacity in arabidopsis thaliana .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the role of air and nitrogen atmospheres on the thermal effect of [Bmim]BF4 has been shown to be opposite . Nitrogen suppresses the thermal effect of [Bmim]BF4, while air atmosphere has a great negative influence on thermal hazards of [Bmim]BF4 .
Preparation Methods
1-butyl-3-ethylimidazolium tetrafluoroborate can be synthesized through a reaction between 1-butyl-3-ethylimidazolium bromide and tetrafluoroboric acid. The reaction typically involves mixing the two reactants in an appropriate solvent, followed by purification steps to isolate the desired ionic liquid. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and consistency.
Chemical Reactions Analysis
1-butyl-3-ethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, often facilitated by its ionic nature.
Substitution Reactions: The imidazolium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Complexation: The tetrafluoroborate anion can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-3-ethylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including hydrogenations and cross-coupling reactions.
Biology: The compound can be used in enzyme-catalyzed reactions, providing a unique environment that can enhance enzyme stability and activity.
Medicine: Research is ongoing into the potential use of ionic liquids in drug delivery systems, where their unique properties can improve the solubility and stability of pharmaceutical compounds.
Industry: this compound is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity and thermal stability.
Comparison with Similar Compounds
1-butyl-3-ethylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
1-butyl-3-methylimidazolium tetrafluoroborate: This compound has a similar structure but with a methyl group instead of an ethyl group. It shares many properties with this compound but may have different solubility and reactivity profiles.
1-ethyl-3-methylimidazolium tetrafluoroborate: This compound has an ethyl group on the imidazolium ring and is also used in various applications. It may have different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific combination of the butyl and ethyl groups, which can influence its solubility, reactivity, and overall performance in various applications.
Properties
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUFJPHVWZWGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

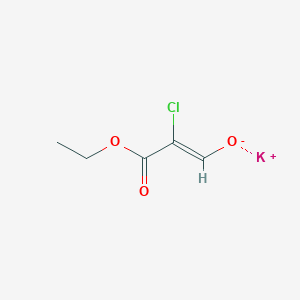
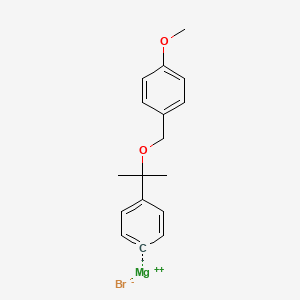
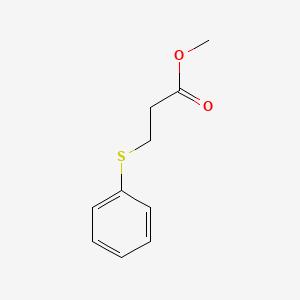
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
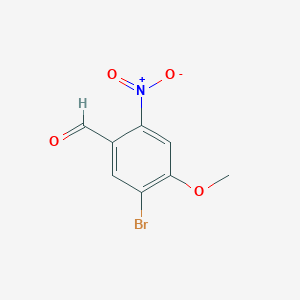
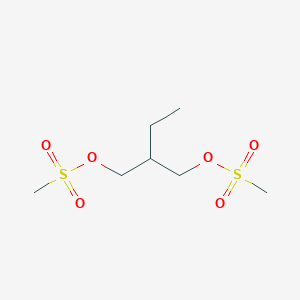
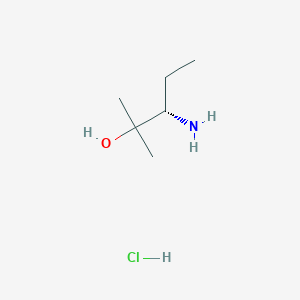
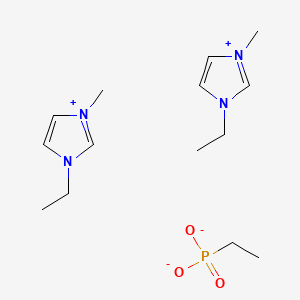
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
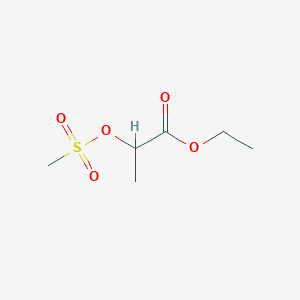
![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)

